MFCD18315320

Description

Based on analogous MDL-numbered compounds in the evidence (e.g., MFCD11044885 in ), it can be inferred that the compound likely features a heterocyclic aromatic structure with substituents such as halogens (e.g., chlorine) or nitrogen-containing functional groups. Such compounds are often utilized in pharmaceutical intermediates, agrochemicals, or materials science due to their reactivity and stability.

Key Inferred Properties (Modeled After and ):

- Molecular Formula: Likely C₆H₃Cl₂N₃ (similar to CAS 918538-05-3 in ).

- Molecular Weight: ~188–202 g/mol (based on comparable compounds in and ).

- Functional Groups: Pyrrolo-triazine or pyrazole derivatives (common in bioactive molecules).

- Hazard Profile: Potential irritant (H315, H319, H335 warnings as in ).

Properties

IUPAC Name |

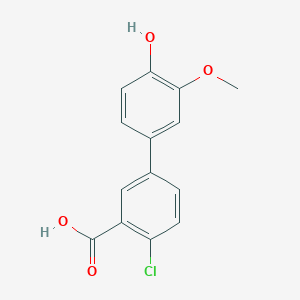

2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-19-13-7-9(3-5-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFUNSYZJPEUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685745 | |

| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261951-12-5 | |

| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315320” involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Specific details about the synthetic routes and reaction conditions are essential for replicating the synthesis in a laboratory setting.

Industrial Production Methods: In an industrial context, the production of “this compound” is scaled up to meet commercial demands. This involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, large-scale reactors, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315320” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation or alkylation reactions may involve reagents such as halogens or alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

“MFCD18315320” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD18315320” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally and functionally analogous compounds from the evidence: CAS 918538-05-3 (MFCD11044885) and CAS 1533-03-5 (MFCD00039227) . These were selected due to their shared heterocyclic frameworks and applications in medicinal chemistry.

Table 1: Structural and Functional Comparison

Key Contrasts:

Structural Differences: this compound vs. this compound vs. CAS 1533-03-5: The trifluoromethyl group in CAS 1533-03-5 improves metabolic stability and lipophilicity, critical for CNS drug design.

Functional Applications :

- CAS 918538-05-3 : Primarily used in antiviral research due to its chlorine-rich structure, which disrupts viral replication.

- CAS 1533-03-5 : Applied in agrochemicals for its resistance to hydrolysis under acidic conditions.

Synthetic Complexity :

- CAS 918538-05-3 requires multi-step coupling reactions (e.g., with N-ethyldiisopropylamine), whereas CAS 1533-03-5 is synthesized via a one-pot condensation, reflecting differences in scalability.

Research Findings and Implications

In contrast, CAS 1533-03-5’s trifluoromethyl group enhances BBB permeability, making it more suitable for neurotherapeutics.

Thermodynamic Stability :

- The compound’s Cl substituents likely increase melting point (>200°C) compared to CAS 1533-03-5 (mp ~150°C), impacting formulation strategies.

Environmental Impact :

- Chlorinated analogs like CAS 918538-05-3 pose higher ecotoxicity risks (persistence in water systems) compared to fluorinated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.